

Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate*

Cat. No.: B597537

[Get Quote](#)

Technical Guide: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine (N-Boc), a hydroxyl group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly novel piperidine-based therapeutic agents. This guide provides a comprehensive overview of its commercial availability, potential suppliers, and a detailed synthetic protocol.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate** is highly limited. Extensive searches indicate that this specific ester is not a standard catalog item for major chemical suppliers. However, the corresponding carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid, is commercially available, serving as a viable starting material for its synthesis.

Key Precursor Supplier:

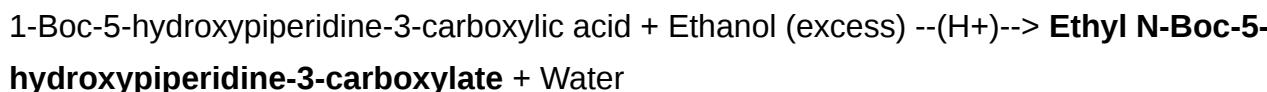
Supplier	Product Name	Catalog Number	Purity	Quantity
Aladdin Scientific Corporation	1-Boc-5-hydroxypiperidine-3-carboxylic acid	B179376	≥95%	250mg, 1g, 5g

Custom Synthesis Suppliers:

For researchers requiring **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate**, custom synthesis is the most practical procurement route. Several companies specialize in the synthesis of piperidine derivatives and other complex organic molecules for the pharmaceutical industry. These suppliers can synthesize the target compound, often starting from the commercially available carboxylic acid precursor.

Potential Custom Synthesis Providers:

- Hubei Yuecheng Dehong Biotechnology Co., Ltd.
- Matrix Scientific
- NSR laboratories Pvt. Ltd.
- Teyer Pharma
- BLDpharm
- ChemScene


Synthesis and Experimental Protocol

The most direct synthetic route to **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate** is through the esterification of its carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid. A classic and effective method for this transformation is the Fischer-Speier esterification, which

involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

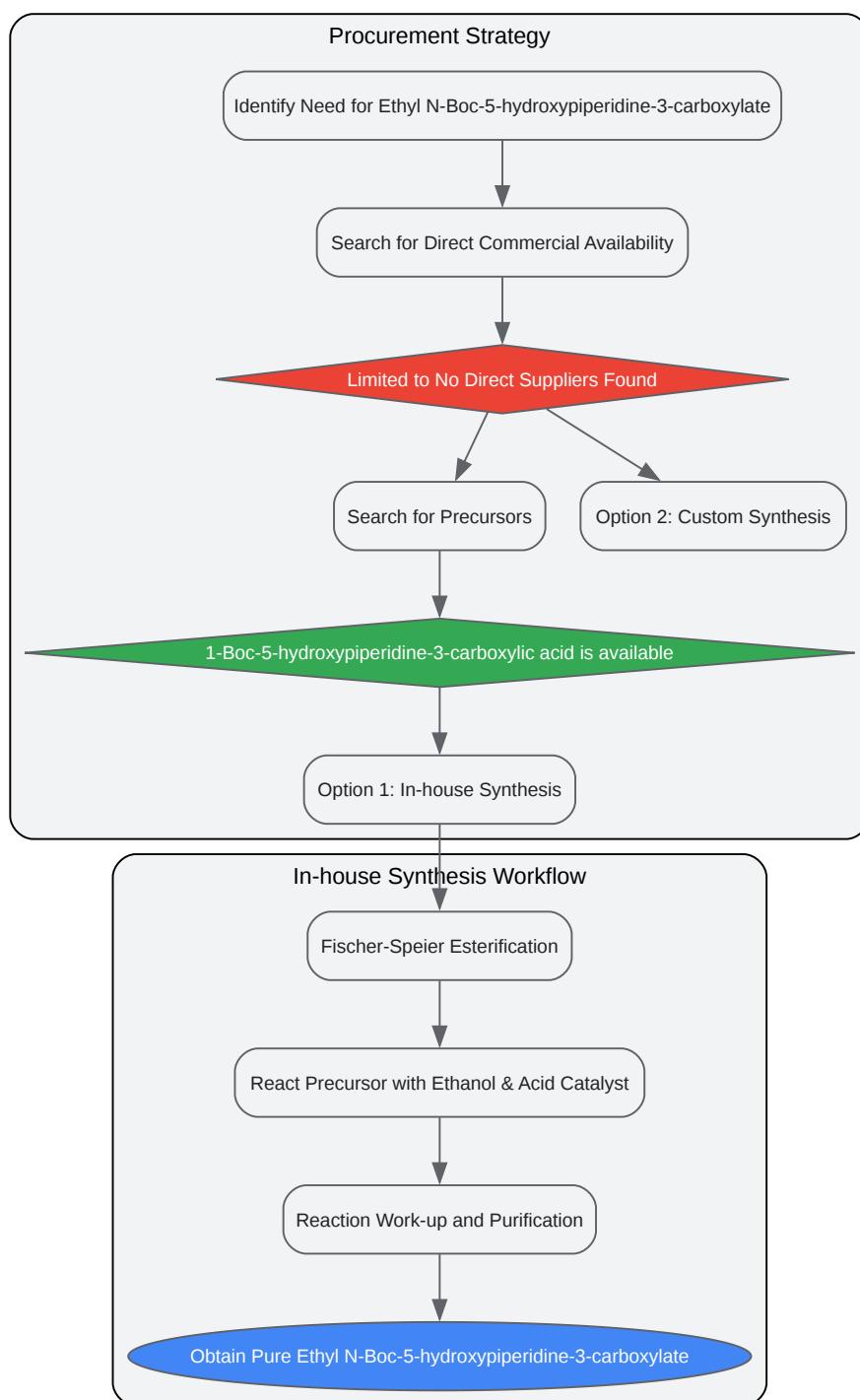
Proposed Experimental Protocol: Fischer-Speier Esterification

Reaction:

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity
1-Boc-5-hydroxypiperidine-3-carboxylic acid	N/A	245.28	1.0 g (4.08 mmol)
Anhydrous Ethanol	64-17-5	46.07	50 mL
Concentrated Sulfuric Acid (H ₂ SO ₄)	7664-93-9	98.08	0.5 mL
Saturated Sodium Bicarbonate Solution	144-55-8	84.01	As needed
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	As needed
Diethyl Ether or Ethyl Acetate	60-29-7 / 141-78-6	74.12 / 88.11	As needed

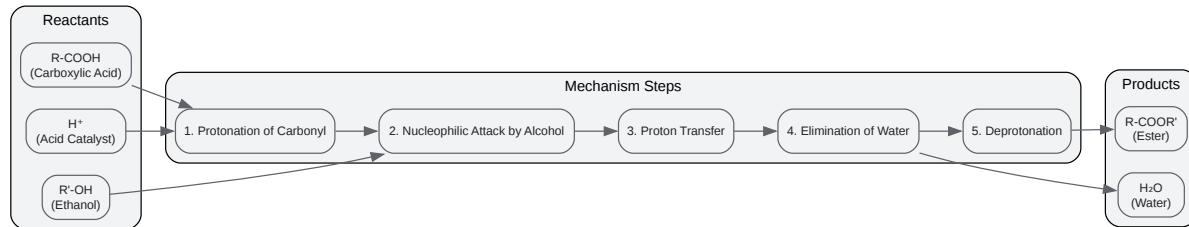
Procedure:


- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 g, 4.08 mmol) and

anhydrous ethanol (50 mL).

- Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.
- Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure build-up.
- Brine Wash: Wash the organic layer with brine (30 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude ester can be further purified by column chromatography on silica gel if necessary.

Visualizations


Logical Workflow for Procurement and Synthesis

[Click to download full resolution via product page](#)

Caption: Procurement and synthesis workflow.

Fischer Esterification Mechanism

[Click to download full resolution via product page](#)

Caption: Fischer esterification mechanism overview.

- To cite this document: BenchChem. [Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597537#commercial-availability-and-suppliers-of-ethyl-n-boc-5-hydroxypiperidine-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com